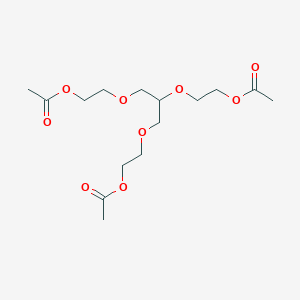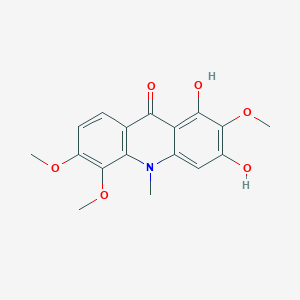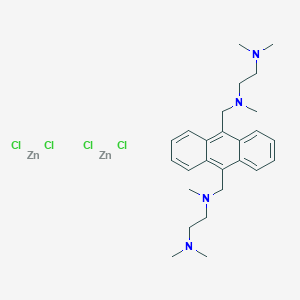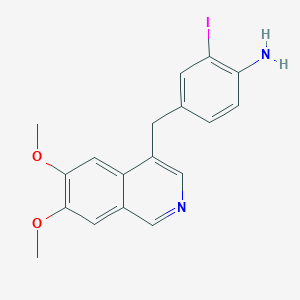
tert-Butyl 2-(trifluoromethyl)acrylate
Overview
Description
Synthesis Analysis
- RAFT-Based Synthesis : RAFT-controlled radical polymerization has been used to synthesize ABC and ACB triblock copolymer topological isomers containing tert-butyl acrylate blocks. This method produces polymers with molecular weights around 20,000 Da and narrow molecular weight distributions (Germack & Wooley, 2007).
- Anionic Polymerization : Anionic polymerization methods have been developed for tert-butyl acrylate, allowing the synthesis of poly(acrylic acid) with narrow molecular weight distributions under certain conditions (Kitano, Fujimoto, & Nagasawa, 1977).
Molecular Structure Analysis
Various spectroscopic techniques, such as infrared, 1 H, and 13 C NMR spectroscopy, are employed to confirm the structure and composition of polymers containing tert-butyl acrylate blocks (Germack & Wooley, 2007).
Chemical Reactions and Properties
- Cleavage of tert-Butyl Groups : Thermolysis can remove tert-butyl groups from polymers, generating lactone and ester groups. Mild, quantitative cleavage of tert-butyl ester moieties has been achieved with trifluoroacetic acid (Mathias, Warren, & Huang, 1991).
- Quantitative De-tert-butylation : A mild method using HCl in hexafluoroisopropanol has been developed for cleaving tert-butyl groups from poly(tert-butyl acrylate) blocks, yielding clean poly(acrylic acid) blocks (Filippov et al., 2018).
Physical Properties Analysis
- Thermal Properties : tert-Butyl acrylate containing polymers demonstrate thermal decomposition characteristics around 200°C, typical for tert-butyl esters (Germack & Wooley, 2007).
- Molecular Weight Control : The anionic polymerization of tert-butyl acrylate allows for the control of molecular weights, producing polymers with narrow molecular weight distributions (Kitano, Fujimoto, & Nagasawa, 1977).
Chemical Properties Analysis
- Copolymerization : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are important comonomers for the synthesis of copolymers and terpolymers with tert-butyl acrylate, leading to materials useful in various high-tech applications (Patil & Améduri, 2013).
Scientific Research Applications
Atom Transfer Radical Polymerization : This process with tert-butyl acrylate can produce low molecular weight polymers with narrow molecular weight distributions, facilitating the preparation of block copolymers with improved properties (Davis & Matyjaszewski, 2000).
Enhancing Poly(acrylic acid) Synthesis : Di-tert-butyl acrylate (diTBA) monomer improves poly(acrylic acid) synthesis by increasing carboxylic acid density and flexibility, maintaining chain-end fidelity under specific polymerization conditions (Page et al., 2017).
Application in Dismantlable Adhesion Systems : Acrylic block copolymers synthesized using specific polymerization techniques demonstrate high performance for dismantlable adhesion systems responsive to photoirradiation and postbaking (Yamanishi et al., 2013).
Nitroxide-Mediated Polymerization : This method produces high-molecular-weight polymers of tert-butyl acrylate, though solution polymerizations may cause chain transfer reactions (Lessard et al., 2009).
Anionic Polymerization : This technique with tert-butyl acrylate produces poly(acrylic acid) with narrow molecular weight distributions, although side reactions can occur during the initiation stage (Kitano et al., 1977).
Coating Nanosilica Particles : Tert-butyl acrylate polymer-coated nanosilica particles effectively reduce dissolution rates in aqueous base, enhancing photoresist application efficiency (Sondi et al., 2000).
Controlled Anionic Polymerization : This approach with tert-butyl acrylate and diphenylmethyl anions in the presence of dialkylzinc produces polymers with predicted molecular weights and narrow distributions (Ishizone et al., 1998).
Synthesis of Primary Amine End-Functional Polymers : The Gabriel reaction effectively synthesizes primary amine end-functional poly(tert-butyl acrylates), proving efficient for modifying halogen end groups in polymers (Monge et al., 2007).
Mechanism of Action
Target of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction can potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the compound can be involved in the formation of electron donor–acceptor (eda) complexes, which are driven by the photochemical activity . This suggests that the compound may influence photochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 19617 , which could influence its absorption and distribution in the body. The compound’s boiling point is 174°C at 760 mmHg , which could impact its stability and hence its bioavailability.
Result of Action
It’s known that the compound can form non-covalent interactions with other molecules, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 2-(trifluoromethyl)acrylate. For instance, the compound’s storage temperature is 4°C, and it’s stored under nitrogen . These conditions could potentially influence the compound’s stability and efficacy. Furthermore, the hydrophobic tert-butyl group promotes interactions with the hydrophobic moieties of associative thickeners used in paint formulations , suggesting that the compound’s action could be influenced by the hydrophobicity of its environment.
properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSZBOUAGQERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382017 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105935-24-8 | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes MAF-TBE useful for synthesizing fluoropolymers?
A1: MAF-TBE demonstrates excellent alternating copolymerization behavior with vinylidene fluoride (VDF). [] This means that when polymerized together, the two monomers tend to alternate in the polymer chain, leading to a very specific and controlled microstructure. This is in contrast to random copolymerization, where the monomers are incorporated randomly. This alternating behavior arises from the reactivity ratios of VDF and MAF-TBE being close to zero (rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C). [] This specific arrangement of monomers influences the final properties of the copolymer.
Q2: What are the advantages of using MAF-TBE in radical polymerization?
A2: One advantage is its ability to initiate polymerization using manganese-based initiators like [Mn(CH2CF3)(CO)5] and [Mn(COCHF2)(CO)5]. [] These initiators offer potential for controlled radical polymerization techniques, which could allow for fine-tuning of the polymer's properties. Additionally, MAF-TBE can be polymerized using visible light and UV irradiation, offering milder and more environmentally friendly alternatives to traditional thermal initiation methods. []
Q3: How does the structure of MAF-TBE contribute to its properties?
A3: The presence of both the trifluoromethyl (CF3) group and the tert-butyl ester group significantly influences the reactivity and properties of MAF-TBE. [] The CF3 group, being highly electronegative, increases the electrophilicity of the double bond, making it more reactive towards nucleophiles. This electron-withdrawing effect also contributes to the alternating copolymerization behavior with electron-rich monomers like VDF. The bulky tert-butyl ester group can impact the polymer's solubility and thermal properties.
Q4: Are there any analytical techniques used to characterize polymers synthesized with MAF-TBE?
A4: Yes, researchers primarily utilize 1H and 19F NMR spectroscopy to characterize the structure of polymers synthesized with MAF-TBE. [] This technique helps determine the monomer composition, arrangement in the polymer chain (alternating, block, random), and identify any structural defects. Additionally, gel permeation chromatography (GPC) is employed to determine the molecular weight distribution of the synthesized polymers, providing insights into the polymerization process and the final polymer properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)




